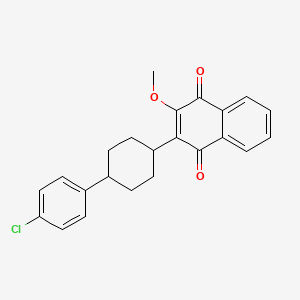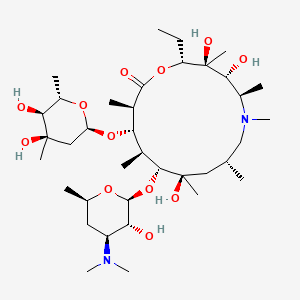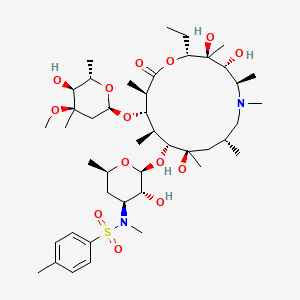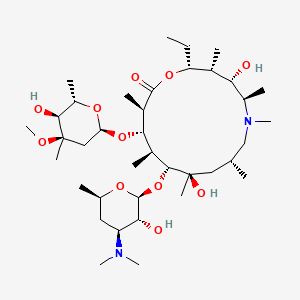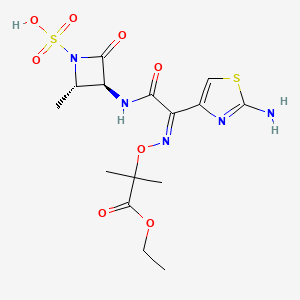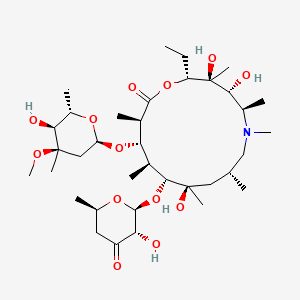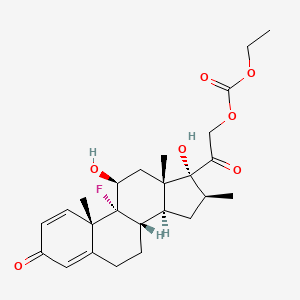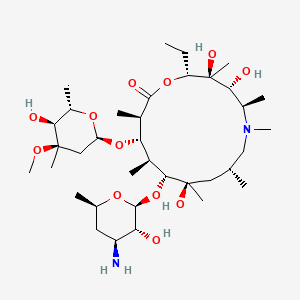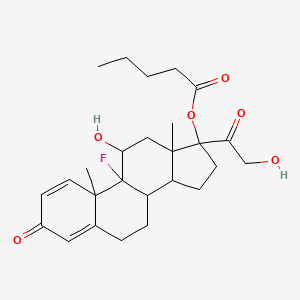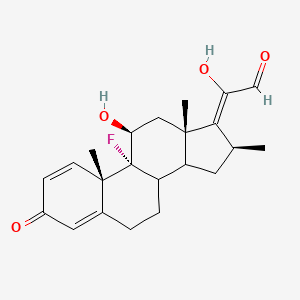
Cefixime Impurity B (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefixime Impurity B (Mixture of Diastereomers) is an impurity associated with the third-generation cephalosporin antibiotic, Cefixime. This compound is characterized by its molecular formula C15H17N5O6S2 and a molecular weight of 427.45 . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of this impurity is significant in the quality control and analytical testing of Cefixime to ensure the purity and efficacy of the antibiotic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime Impurity B involves complex organic reactionsThe reaction conditions typically involve the use of various reagents and catalysts under controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Cefixime Impurity B is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis using high-purity reagents and stringent quality control measures to ensure the consistency and purity of the impurity. The production capacity can range from kilograms to metric tons, depending on the demand and application.
Analyse Chemischer Reaktionen
Types of Reactions
Cefixime Impurity B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cefixime Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its role in the stability and efficacy of Cefixime formulations.
Wirkmechanismus
The mechanism of action of Cefixime Impurity B is closely related to its parent compound, Cefixime. Cefixime works by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. This is achieved by binding to penicillin-binding proteins (PBPs) that are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . The impurity itself may not have significant antibacterial activity but is important in understanding the overall stability and efficacy of the antibiotic formulation.
Vergleich Mit ähnlichen Verbindungen
Cefixime Impurity B can be compared with other similar impurities found in cephalosporin antibiotics. Some of these similar compounds include:
Cefixime Impurity A: Another impurity associated with Cefixime, characterized by different stereochemistry and functional groups.
Cefixime Impurity C: A structurally related impurity with variations in the side chains and functional groups.
Cefixime Impurity D: An impurity with distinct chemical properties and potential biological activity
The uniqueness of Cefixime Impurity B lies in its specific stereochemistry and the presence of particular functional groups that differentiate it from other impurities. This uniqueness is crucial for the accurate identification and quantification of the impurity in analytical testing.
Eigenschaften
CAS-Nummer |
1335475-19-8 |
|---|---|
Molekularformel |
C15H17N5O6S2 |
Molekulargewicht |
427.46 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Acetic acid, 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-oxo-2-[[(1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazin-2-yl)methyl]amino]ethylidene]amino]oxy]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


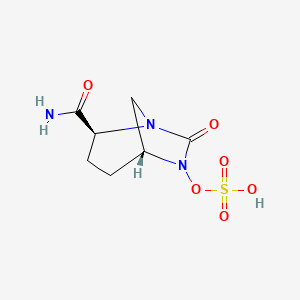
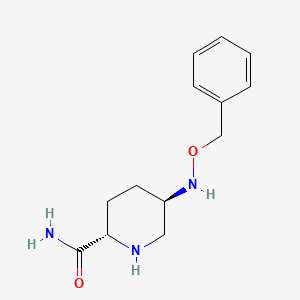
![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
